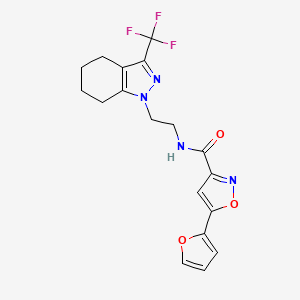

5-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-(furan-2-yl)-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N4O3/c19-18(20,21)16-11-4-1-2-5-13(11)25(23-16)8-7-22-17(26)12-10-15(28-24-12)14-6-3-9-27-14/h3,6,9-10H,1-2,4-5,7-8H2,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJMQPVYISOHNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2CCNC(=O)C3=NOC(=C3)C4=CC=CO4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

- Furan ring : A five-membered aromatic ring that contributes to the compound's biological properties.

- Isoxazole moiety : A heterocyclic structure that enhances the compound's pharmacological profile.

- Trifluoromethyl group : Known for increasing lipophilicity and metabolic stability.

Table 1: Structural Components

| Component | Description |

|---|---|

| Furan ring | Contributes to aromaticity and reactivity |

| Isoxazole | Enhances biological activity |

| Trifluoromethyl | Increases lipophilicity and stability |

Antimicrobial Activity

Research indicates that compounds containing furan and isoxazole moieties often exhibit antimicrobial properties. For instance, derivatives of furan have shown significant activity against various bacterial strains. The specific compound has been evaluated for its antibacterial efficacy against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial activity of furan derivatives, the compound demonstrated potent activity against Escherichia coli and Staphylococcus aureus , outperforming standard antibiotics such as tetracycline . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis.

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy. Compounds with similar structural features have been reported to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A-431 (skin cancer) | 15.00 | Apoptosis induction |

| Compound B | Jurkat (leukemia) | 12.50 | Cell cycle arrest |

| Target Compound | Various | TBD | TBD |

Neuropharmacological Activity

The compound has also been investigated for neuropharmacological effects. In animal models, it exhibited anticonvulsant properties, suggesting a potential role in treating epilepsy or other seizure disorders.

Case Study: Anticonvulsant Effects

In a picrotoxin-induced convulsion model, the target compound showed significant protective effects, indicating its ability to modulate neurotransmitter systems . This opens avenues for further exploration in neuropharmacology.

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : The isoxazole moiety may act as a competitive inhibitor for key enzymes involved in bacterial cell wall synthesis.

- Receptor Modulation : The trifluoromethyl group enhances binding affinity to specific receptors involved in apoptosis pathways.

- Cell Membrane Interaction : The furan ring increases membrane permeability, facilitating drug uptake.

Comparison with Similar Compounds

Target Compound:

- Core Structure : Isoxazole (3-carboxamide) + furan (2-yl).

- Substituents : Trifluoromethyl (-CF₃) on the tetrahydroindazole ring.

- Molecular Weight: Not explicitly stated, but estimated to exceed 400 g/mol based on analogs .

Comparable Compounds:

5-(furan-2-yl)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide ():

- Core Structure : Similar isoxazole-furan backbone.

- Key Differences : Replaces the tetrahydroindazole with a methylsulfonyl-substituted tetrahydrothiazolo-pyridine.

- Molecular Weight : 414.4 g/mol.

- Implications : The methylsulfonyl group may enhance solubility compared to the trifluoromethyl group in the target compound .

N-(5-(5-(furan-2-yl)isoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide (): Core Structure: Isoxazole-furan + tetrahydrofuran-carboxamide. Key Differences: Lacks the trifluoromethyl group; includes a tetrahydrofuran ring instead of tetrahydroindazole. Molecular Weight: 414.4 g/mol.

5-(furan-2-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)isoxazole-3-carboxamide ():

- Core Structure : Isoxazole-furan with a hydroxyethyl linker.

- Key Differences : Replaces the tetrahydroindazole with a hybrid furan-thiophene-hydroxyethyl group.

- Molecular Weight : 370.4 g/mol.

- Implications : The thiophene and additional furan rings could alter electronic properties, affecting reactivity or pharmacokinetics .

Comparative Data Table

Research Implications

- Trifluoromethyl vs. Methylsulfonyl : The -CF₃ group in the target compound likely improves membrane permeability compared to the -SO₂CH₃ group in ’s analog, but the latter may offer better aqueous solubility .

- Tetrahydroindazole vs. Thiazolo-pyridine : The indazole scaffold in the target compound is structurally distinct from thiazolo-pyridine systems, which are common in kinase inhibitors. This suggests divergent target profiles .

- Thiophene Inclusion : ’s compound introduces a sulfur-containing thiophene ring, which could modulate redox properties or binding to metal-containing enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.